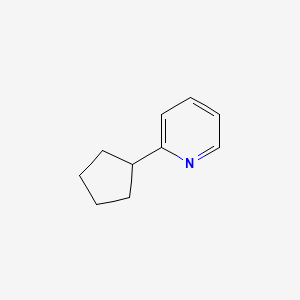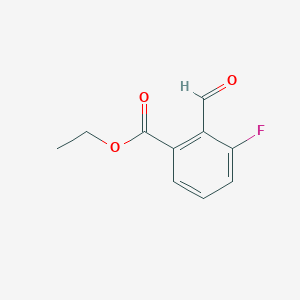![molecular formula C9H9BrN2O B15225485 (7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B15225485.png)
(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a bromine atom and a hydroxymethyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridinium tribromide. This intermediate is then treated with sodium methoxide to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: The major products are the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is the hydrogenated imidazo[1,2-a]pyridine.
Substitution: The major products are the substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. The presence of the bromine atom enhances its biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in treating infections and other diseases due to its antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating microbial growth and activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom and hydroxymethyl group, making it less reactive.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar structure but lacks the hydroxymethyl group.
8-Hydroxy-2-methylimidazo[1,2-a]pyridine: Contains a hydroxyl group instead of a bromine atom.
Uniqueness
(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group. This combination enhances its reactivity and biological activity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(7-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O/c1-6-4-12-3-2-8(10)7(5-13)9(12)11-6/h2-4,13H,5H2,1H3 |
InChI Key |
SYYOPQKZSGSWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC(=C(C2=N1)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)

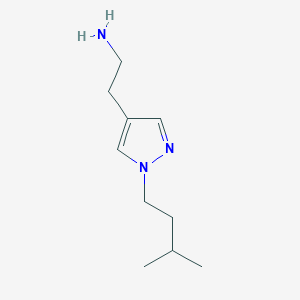
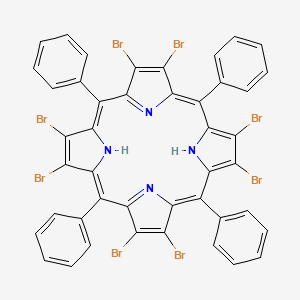
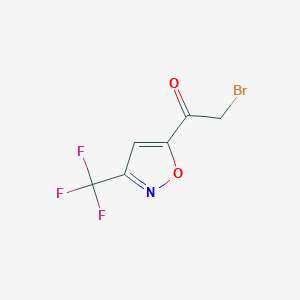


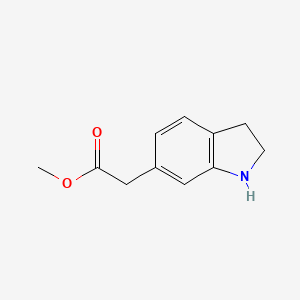
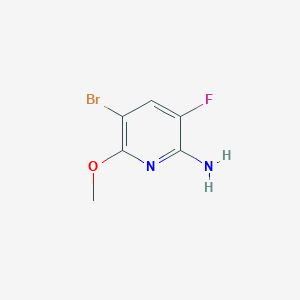
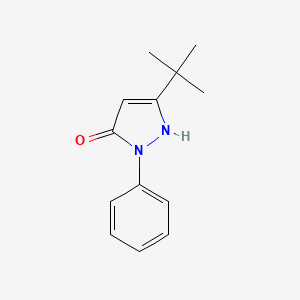
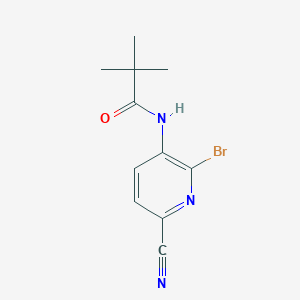
![(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B15225464.png)
